molecular formula C13H17N3 B1650217 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile CAS No. 1152424-97-9

2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile

Cat. No.: B1650217
CAS No.: 1152424-97-9
M. Wt: 215.29
InChI Key: IMAZFCOYFILFJT-UHFFFAOYSA-N
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Description

“2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile” is a chemical compound with a complex molecular structure. It contains a benzene ring and a nitrile group, as well as a piperidine . It is also known as Alogliptin benzoate, a dipeptidyl peptidase-4 (DPP-4) inhibitor indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H17N3/c14-9-11-2-1-3-12 (8-11)10-16-6-4-13 (15)5-7-16/h1-3,8,13H,4-7,10,15H2 . This indicates that the compound has a molecular weight of 215.3 .

It has a molecular weight of 215.3 .

Scientific Research Applications

Antiviral Applications

2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile derivatives have shown significant potential in the development of antiviral treatments, particularly against Hepatitis C Virus (HCV). Research by Jiang et al. (2020) identified a compound, L0909, as a highly effective HCV inhibitor. This compound demonstrated the ability to block HCV replication by acting on the HCV entry stage, showing high sensitivity to clinical resistant HCV mutants and synergistic effects with clinical drugs.

Cancer Research

In the field of cancer research, derivatives of 4-aminopiperidine, which are structurally related to this compound, have been evaluated for their antitumor activity. A study by Aldobaev et al. (2021) tested several Hsp70 inhibitors from the class of 4-aminopiperidine derivatives on in vivo models of transplantable murine L1210 lymphocytic leukemia and B16 melanoma. These compounds, in combination with cyclophosphamide, exhibited high cytotoxic activity, suggesting potential for combination chemotherapy against cancer.

Diabetes Mellitus Treatment

Istrate and Crisan (2022) conducted a study on bioactive natural products to manage type 2 diabetes mellitus, identifying several natural compounds as potential dipeptidyl peptidase-4 (DPP-4) inhibitors. Among these, a compound structurally similar to this compound, named alogliptin, was used as a query for virtual screening, demonstrating its relevance in diabetes research (Istrate & Crisan, 2022).

Synthesis and Structural Analysis

In synthetic chemistry, the derivatives of this compound are crucial intermediates. For instance, Gelbrich et al. (2013) examined the crystal structure of alogliptin, a derivative structurally related to this compound, providing insights into its molecular conformation and hydrogen bonding networks (Gelbrich, Kahlenberg, & Griesser, 2013).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-9-11-3-1-2-4-12(11)10-16-7-5-13(15)6-8-16/h1-4,13H,5-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAZFCOYFILFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252054
Record name 2-[(4-Amino-1-piperidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152424-97-9
Record name 2-[(4-Amino-1-piperidinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152424-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Amino-1-piperidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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